molecular formula C22H18N4O4 B11620504 3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide

Cat. No.: B11620504
M. Wt: 402.4 g/mol
InChI Key: MXXBGGPYDBMSPA-UHFFFAOYSA-N
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Description

3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a nitro group, a phenoxyethyl group, and a benzimidazole moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Formation of Benzimidazole: Cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Alkylation: Introduction of the phenoxyethyl group via an alkylation reaction.

    Amidation: Formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group and benzimidazole moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-N-(2-phenoxyethyl)benzamide: Similar structure but lacks the benzimidazole moiety.

    N-(2-phenoxyethyl)-1H-benzimidazole-2-carboxamide: Similar structure but lacks the nitro group.

Uniqueness

3-NITRO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE is unique due to the combination of the nitro group, phenoxyethyl group, and benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-nitro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H18N4O4/c27-21(16-7-6-8-17(15-16)26(28)29)24-22-23-19-11-4-5-12-20(19)25(22)13-14-30-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,23,24,27)

InChI Key

MXXBGGPYDBMSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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